Iloprost

Description

This compound is an analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium. It is more stable than prostacyclin, which is short-lived. This compound consists of a mixture of the 4R and 4S diastereoisomers at a ratio of approximately 53:47. It is a potent vasodilator with reported anti-thrombotic properties. This compound is available as an inhaled solution and intravenous formulations. It is used to treat pulmonary arterial hypertension (PAH) and frostbites.

This compound is a Prostacycline.

This compound is a prostacyclin analogue with potential chemopreventive activity. This compound binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 13 investigational indications.

A stable analog of EPOPROSTENOL that is a PLATELET AGGREGATION INHIBITOR; VASODILATOR, and has cytoprotective properties.

Properties

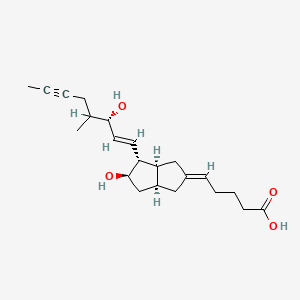

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-ACWOEMLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041046 | |

| Record name | Iloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Iloprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78919-13-8 | |

| Record name | Iloprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iloprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Iloprost in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iloprost, a stable synthetic analog of prostacyclin (PGI2), exerts a multifaceted and profound influence on endothelial cells, the critical interface between the bloodstream and surrounding tissues.[1][2] Its therapeutic effects, particularly in vascular diseases such as pulmonary arterial hypertension and Raynaud's phenomenon, stem from its ability to modulate key endothelial functions including barrier integrity, inflammatory responses, and angiogenesis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Primary Signaling Cascade: The cAMP-Dependent Pathway

The principal mechanism of this compound's action is initiated by its binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) on the surface of endothelial cells.[4][5] This interaction triggers a cascade of intracellular events that are central to its physiological effects.

Upon binding, the activated IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][4] The resultant elevation in intracellular cAMP levels is the linchpin of this compound's signaling, leading to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7]

The activation of these pathways, particularly the Epac-Rap1 signaling cascade, leads to the activation of the small GTPase Rac1.[7][8] This, in turn, orchestrates a series of events that enhance endothelial barrier function and suppress inflammatory signaling.[7][8]

Figure 1: Core this compound signaling cascade in endothelial cells.

Quantitative Effects on Endothelial Function

The signaling cascade initiated by this compound translates into measurable changes in endothelial cell behavior and function. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Effects of this compound on Endothelial Barrier Function and Inflammation

| Parameter | Model | Treatment | Result | Reference |

| Bronchoalveolar Lavage (BAL) Cell Count | High Tidal Volume (HTV) Ventilator-Induced Lung Injury (VILI) in mice | HTV alone | 3.49 ± 1.18 × 10⁵ cells/ml | [6] |

| HTV + this compound | 1.89 ± 0.31 × 10⁵ cells/ml (p<0.03) | [6] | ||

| BAL Protein Content | HTV VILI in mice | HTV alone | 0.32 ± 0.08 mg/ml | [6] |

| HTV + this compound | 0.18 ± 0.04 mg/ml (p<0.005) | [6] | ||

| VE-cadherin Fluorescence | Dermal Endothelial Cells from Systemic Sclerosis (SSc) patients | SSc ECs (untreated) | 29.7 ± 3.4 fluorescence units | [9] |

| SSc ECs + this compound (2 hours) | 37.3 ± 4.3 fluorescence units (p<0.05) | [9] | ||

| Circulating Endothelial Progenitor Cells (EPCs) | Patients with Critical Limb Ischemia | Pre-Iloprost treatment | Median: 13,812/ml | [10] |

| Post-Iloprost treatment | Median: 23,739/ml (p=0.035) | [10] |

Table 2: Effects of this compound on Adhesion Molecule Expression

| Adhesion Molecule | Condition | Effect of this compound | Reference |

| ICAM-1 | IL-1 stimulated endothelial cells | Significant reduction in expression | [11] |

| LPS-challenged endothelial cells | Attenuated expression | [7][8] | |

| Systemic Sclerosis and Peripheral Artery Disease patients | Significant decrease in plasma concentration | [12] | |

| VCAM-1 | Systemic Sclerosis patients | Significant reduction in serum levels | [13] |

| E-selectin | IL-1 stimulated endothelial cells | Significant reduction in expression | [11] |

| Systemic Sclerosis patients | Significant reduction in serum levels | [13] |

Detailed Mechanisms of Action

Enhancement of Endothelial Barrier Integrity

A key therapeutic effect of this compound is its ability to fortify the endothelial barrier, reducing vascular permeability.[3][8] This is achieved through the cAMP-mediated activation of Rac1 signaling, which promotes the enhancement of the peripheral actin cytoskeleton and the strengthening of cell-cell adhesive structures.[7][8] Specifically, this compound increases the clustering of VE-cadherin at adherens junctions, a critical component of endothelial barrier function.[3][9]

Concurrently, this compound attenuates pathways that promote endothelial permeability. It inhibits Rho signaling, which is involved in the formation of paracellular gaps.[6][8] This dual action of strengthening junctions and inhibiting disruptive pathways leads to a significant improvement in endothelial barrier function.

Figure 2: this compound's dual action on endothelial barrier function.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating endothelial cell activation. The elevation of intracellular cAMP suppresses the activation of pro-inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[7][8] This leads to a downstream reduction in the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on the endothelial surface.[8][11][13] The downregulation of these molecules inhibits the adhesion and subsequent transmigration of leukocytes, a critical step in the inflammatory cascade.[8][11]

Promotion of Angiogenesis

This compound has been shown to promote angiogenesis, the formation of new blood vessels.[14][15] This effect is, at least in part, mediated by the upregulation of vascular endothelial growth factor (VEGF).[10][14][15] Furthermore, this compound increases the number of circulating endothelial progenitor cells (EPCs), which can contribute to vascular repair and neovascularization.[5][10] The pro-angiogenic properties of this compound are also linked to its ability to enhance the clustering of VE-cadherin, which is crucial for the formation of stable new vessels.[3]

Key Experimental Protocols

The understanding of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental techniques.

Transendothelial Electrical Resistance (TER) Assay

-

Purpose: To measure endothelial barrier function by quantifying the resistance to the flow of ions across an endothelial monolayer.

-

Methodology:

-

Endothelial cells are cultured to confluence on a porous filter insert.

-

The insert is placed in a chamber with electrodes in the upper and lower compartments.

-

A constant current is applied, and the voltage difference across the monolayer is measured.

-

TER is calculated using Ohm's law (Resistance = Voltage / Current).

-

Cells are pre-treated with this compound followed by a challenge with a permeability-inducing agent (e.g., LPS or thrombin).

-

Changes in TER over time are recorded to assess the protective effect of this compound.[6][8]

-

Figure 3: Workflow for a Transendothelial Electrical Resistance (TER) assay.

Western Blot Analysis

-

Purpose: To detect and quantify the expression of specific proteins involved in this compound's signaling pathways (e.g., ICAM-1, phosphorylated MLC, components of the NF-κB and p38 MAPK pathways).

-

Methodology:

-

Endothelial cells are treated with this compound and/or an inflammatory stimulus.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.[7][8]

-

Immunofluorescence Staining

-

Purpose: To visualize the subcellular localization and organization of proteins, such as VE-cadherin and components of the actin cytoskeleton.

-

Methodology:

-

Endothelial cells are grown on coverslips and treated as required.

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Non-specific binding sites are blocked.

-

Cells are incubated with a primary antibody against the target protein.

-

Cells are then incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Matrigel Tube Formation Assay

-

Purpose: To assess the pro-angiogenic potential of this compound in vitro.

-

Methodology:

-

A layer of Matrigel is allowed to solidify in the wells of a culture plate.

-

Endothelial cells, pre-treated with or without this compound, are seeded onto the Matrigel.

-

The cells are incubated for a period to allow for the formation of capillary-like structures (tubes).

-

The extent of tube formation is observed and quantified by measuring parameters such as the number of tubes, tube length, and number of branching points.[3][9]

-

Conclusion

The mechanism of action of this compound in endothelial cells is a complex and highly regulated process centered around the elevation of intracellular cAMP. This primary signal initiates a cascade of events that collectively enhance endothelial barrier function, suppress inflammation, and promote angiogenesis. A thorough understanding of these core mechanisms is crucial for the continued development and optimization of therapeutic strategies targeting the endothelium in a range of vascular disorders. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals in this field.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dissecting the cellular mechanism of prostacyclin analogue this compound in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Gene expression profiling in circulating endothelial cells from systemic sclerosis patients shows an altered control of apoptosis and angiogenesis that is modified by this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lung endothelial barrier protection by this compound in the two-hit models of VILI involves inhibition of Rho signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves endothelial barrier function in LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Dissecting the Cellular Mechanism of Prostacyclin Analog this compound in Reversing Vascular Dysfunction in Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prostacyclin analogue this compound increases circulating endothelial progenitor cells in patients with critical limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel mode of action of this compound: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on adhesion molecules and F1 + 2 in peripheral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostacyclin analogue this compound influences endothelial cell-associated soluble adhesion molecules and growth factors in patients with systemic sclerosis: a time course study of serum concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Induces Dental Pulp Angiogenesis in a Growth Factor-free 3-Dimensional Organ Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chaniotisendodontics.com [chaniotisendodontics.com]

Iloprost's Interaction with Prostacyclin (IP) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic effects, particularly in the treatment of pulmonary arterial hypertension (PAH), are primarily mediated through its interaction with the prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular interactions between this compound and the IP receptor, detailing its binding properties, signaling pathways, and the experimental methodologies used to characterize these interactions.

This compound and Prostacyclin (IP) Receptor Binding Characteristics

This compound exhibits high-affinity binding to the human prostacyclin (IP) receptor. The binding affinity is typically characterized by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay.

Quantitative Binding Data

| Ligand | Receptor | Cell Line | Kᵢ (nM) | Reference |

| This compound | Human IP | HEK-293 | 3.9 | [4] |

| This compound | Human EP₁ | HEK-293 | 1.1 | [4] |

| Treprostinil | Human IP | HEK-293 | 32 | [4] |

Signaling Pathways Activated by this compound

Upon binding to the IP receptor, this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][3]

Gs-cAMP Signaling Pathway

Activation of Gαs by the this compound-bound IP receptor leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2][5] PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of this compound, such as vasodilation and inhibition of platelet aggregation.[2]

Potential for Gq and Gi Coupling

While the Gs-cAMP pathway is the primary mechanism, some studies suggest that the IP receptor, upon activation by agonists like this compound, may also couple to other G proteins, such as Gq and potentially Gi, in certain cellular contexts.[3] Gq activation would lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[6][7] Gi coupling would lead to the inhibition of adenylyl cyclase.[3]

Functional Potency of this compound

The functional potency of this compound is determined by its ability to elicit a cellular response, such as the production of cAMP or the mobilization of intracellular calcium. This is quantified by the half-maximal effective concentration (EC₅₀).

Quantitative Functional Data

| Ligand | Receptor | Cellular Response | Cell Line | EC₅₀ (nM) | Reference |

| This compound | Human IP | cAMP Elevation | HEK-293 | 0.37 | [4] |

| This compound | Human EP₁ | Calcium Influx | HEK-293 | 0.3 | [4] |

| Treprostinil | Human IP | cAMP Elevation | HEK-293 | 1.9 | [4] |

| Treprostinil | Human DP₁ | cAMP Elevation | 1321N1 | 0.6 | [4] |

| Treprostinil | Human EP₂ | cAMP Elevation | HEK-293 | 6.2 | [4] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the IP receptor.

Methodology

-

Membrane Preparation: Membranes from cells stably expressing the human IP receptor (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined.[8]

-

Assay Setup: The assay is typically performed in a 96-well plate.[8] Each well contains the cell membranes, a fixed concentration of a radiolabeled IP receptor ligand (e.g., [³H]-iloprost), and varying concentrations of the unlabeled competitor compound (this compound).[1]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[8] Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Measurement Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure changes in intracellular cAMP levels in response to GPCR activation.

Methodology

-

Cell Culture: Cells expressing the IP receptor are cultured in a multi-well plate.[9]

-

Compound Stimulation: The cells are treated with varying concentrations of the test agonist (e.g., this compound) for a defined period to stimulate cAMP production.[9][10]

-

Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF reagents is added to the wells.[9] These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11]

-

Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.[10]

-

Detection: The plate is read on an HTRF-compatible reader.[10] When the donor and acceptor are in close proximity (i.e., when d2-cAMP is bound to the antibody), a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the FRET signal.[10]

-

Data Analysis: A standard curve is generated using known concentrations of cAMP.[10] The HTRF signal from the experimental wells is used to determine the concentration of cAMP produced, and an EC₅₀ value for the agonist is calculated.

Intracellular Calcium Mobilization Assay

This assay is used to assess the potential coupling of the IP receptor to the Gq signaling pathway by measuring changes in intracellular calcium concentration.

Methodology

-

Cell Culture and Dye Loading: Cells expressing the IP receptor are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13]

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. The test agonist (this compound) is added to the wells, and the fluorescence is monitored in real-time.[13]

-

Detection: An increase in intracellular calcium concentration leads to a change in the fluorescence intensity of the dye.[13]

-

Data Analysis: The change in fluorescence is quantified to determine the extent of calcium mobilization. Dose-response curves can be generated to calculate the EC₅₀ of the agonist.

Receptor Desensitization and Internalization

Prolonged exposure of the IP receptor to agonists like this compound can lead to desensitization, a process that limits the cellular response. This can involve receptor phosphorylation by kinases such as PKC, leading to the uncoupling of the receptor from its G protein.[6][14] Following desensitization, the receptor may be internalized from the cell surface.[6][15]

Conclusion

This compound's therapeutic efficacy is intricately linked to its specific and high-affinity interaction with the prostacyclin (IP) receptor. The primary signaling mechanism involves the Gs-cAMP pathway, leading to vasodilation and anti-platelet effects. The quantitative data on binding affinities and functional potencies provide a basis for understanding its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a foundation for researchers engaged in the study of prostacyclin analogs and their receptors, facilitating further drug development and a deeper understanding of their physiological roles.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and this compound, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Prostacyclin Analogue, Alleviates Oxidative Stress and Improves Development of Parthenogenetic Porcine Embryos via Nrf2/Keap1 Signaling [mdpi.com]

- 6. This compound-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desensitization of adenylate cyclase responses following exposure to IP prostanoid receptor agonists. Homologous and heterologous desensitization exhibit the same time course - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of Iloprost on cAMP Levels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a synthetic analogue of prostacyclin (PGI2), is a critical therapeutic agent for conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1] Its clinical efficacy is primarily attributed to its potent vasodilatory and antiplatelet properties, which are mediated through a well-defined intracellular signaling cascade.[1][2] This technical guide provides an in-depth examination of the downstream effects of this compound, focusing on its core mechanism of action: the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. We will dissect the signaling pathway, present quantitative data on cAMP modulation, detail relevant experimental protocols, and illustrate the subsequent physiological responses.

The this compound Signaling Pathway: From Receptor to Second Messenger

This compound exerts its effects by binding to and activating the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family.[1][3] This interaction initiates a cascade of intracellular events that ultimately leads to a rise in cAMP concentration.

The key steps are as follows:

-

Receptor Binding: this compound binds to the IP receptor located on the surface of target cells, such as vascular smooth muscle cells and platelets.[1]

-

G Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G protein, specifically stimulating the Gsα subunit.[4][5]

-

Adenylyl Cyclase Activation: The activated Gsα subunit then binds to and activates the enzyme adenylyl cyclase (AC).[1][3][5]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic AMP (cAMP), leading to a significant increase in the intracellular concentration of this second messenger.[1][5][6]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[1][7] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing them to dissociate from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate various downstream target proteins.[1][8]

Caption: The this compound-cAMP signaling cascade.

Quantitative Effects of this compound on cAMP Levels

The stimulatory effect of this compound on cAMP production has been quantified in various cell types. The magnitude of the cAMP increase is dependent on the this compound concentration, cell type, and the experimental conditions, including the presence of phosphodiesterase (PDE) inhibitors, which prevent cAMP degradation.[9][10]

| Cell Type | This compound Concentration | Observation | Source |

| Rabbit Erythrocytes | 1 µM | 141 ± 16% increase in cAMP over baseline. | [9] |

| Human Platelets | 0.5, 2, and 5 nM | Concentration-dependently antagonized the decrease in intracellular cAMP induced by thrombin. | [11] |

| Rabbit Pulmonary Smooth Muscle Cells | 100 nM | Time-dependent reduction in cAMP formation upon continuous stimulation (desensitization), dropping to 26% of control after 24 hours. | [10] |

| Human Lung Fibroblasts | Multiple | Robust, concentration-dependent increase in cAMP accumulation with an EMax of 76.00 ± 12.71 (% of forskolin response). | [12] |

Experimental Protocols for cAMP Measurement

Quantifying intracellular cAMP levels is a cornerstone of studying GPCR signaling. A variety of methods are available, each with distinct principles.[6][13] Common techniques include competitive immunoassays like ELISA and fluorescence-based biosensors.[14][15][16]

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP

This protocol provides a general workflow for measuring cAMP levels in cultured cells following treatment with this compound. Commercial kits are widely available and their specific instructions should be followed.[14][17]

-

Cell Culture and Treatment:

-

Seed cells (e.g., human pulmonary artery smooth muscle cells) in a multi-well plate and grow to desired confluency.

-

Wash cells once with an appropriate assay buffer.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-20 minutes at 37°C to prevent cAMP degradation.[10]

-

Add varying concentrations of this compound or control vehicle to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.[10][11]

-

-

Cell Lysis:

-

Stop the reaction by aspirating the medium.

-

Add the lysis buffer provided in the assay kit to each well to release intracellular cAMP.[14]

-

-

cAMP Detection (Competitive Assay Principle):

-

Transfer the cell lysates to a multi-well plate pre-coated with anti-cAMP antibodies.

-

Add a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like HRP) to each well. The labeled and unlabeled (from the sample) cAMP will compete for binding to the coated antibodies.

-

Incubate the plate to allow for competitive binding.

-

-

Signal Generation and Measurement:

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate. The amount of converted substrate is inversely proportional to the amount of cAMP in the original sample.

-

Stop the enzyme reaction and measure the absorbance or fluorescence using a plate reader.[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the this compound concentration and fit the data to a dose-response curve to determine parameters like EC50.[14]

-

Caption: Generalized workflow for a competitive cAMP immunoassay.

Key Downstream Cellular Effects Mediated by cAMP/PKA

The activation of PKA by this compound-induced cAMP triggers phosphorylation of specific substrate proteins, leading to diverse and clinically relevant cellular responses.[1]

-

Vasodilation: In vascular smooth muscle cells, active PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, which is a necessary step for muscle contraction. The result is smooth muscle relaxation, leading to vasodilation and increased blood flow.[1] This is the primary mechanism behind this compound's efficacy in treating pulmonary hypertension.[2]

-

Inhibition of Platelet Aggregation: In platelets, PKA phosphorylates key regulatory proteins, including the vasodilator-stimulated phosphoprotein (VASP).[1] Phosphorylated VASP is involved in inhibiting the activation of glycoprotein IIb/IIIa receptors, which are essential for platelets to bind to fibrinogen and form aggregates. This action effectively reduces platelet aggregation and lowers the risk of thrombosis.[1]

-

Anti-inflammatory and Anti-proliferative Effects: The this compound-cAMP-PKA axis also confers cytoprotective effects. By increasing cAMP levels, this compound can suppress the release of pro-inflammatory cytokines and inhibit the proliferation of vascular smooth muscle cells, which is a key component of vascular remodeling in PAH.[1][18]

-

Regulation of Gene Expression: The cAMP/PKA pathway can extend its influence to the nucleus to regulate gene transcription.[19] PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[19][20] Once phosphorylated, CREB can bind to specific DNA sequences (cAMP response elements, or CREs) in the promoter regions of target genes, modulating their expression. This mechanism may contribute to the long-term therapeutic effects of this compound.

Caption: Downstream effects of PKA activation.

Conclusion

This compound functions as a potent activator of the prostacyclin IP receptor, leading to a direct and significant increase in intracellular cAMP levels. This elevation in the second messenger cAMP is the central event that initiates a cascade of downstream effects, primarily through the activation of Protein Kinase A. The subsequent phosphorylation of target proteins in vascular smooth muscle and platelets results in the clinically desired outcomes of vasodilation and inhibition of platelet aggregation. A thorough understanding of this cAMP-mediated pathway is fundamental for the rational development of novel therapeutics targeting the prostacyclin signaling axis and for optimizing the clinical application of agents like this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Inhaled this compound for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the cellular mechanism of prostacyclin analogue this compound in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsjournals.org [atsjournals.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. This compound- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. benchchem.com [benchchem.com]

- 15. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclic AMP response element-binding protein mediates reactive oxygen species-induced c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Iloprost: A Comprehensive Technical Guide to its Anti-Platelet Aggregation Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation, exerting its effects through a well-defined signaling pathway.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-platelet activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. Understanding these core principles is crucial for the continued development and application of this compound and other prostacyclin analogs in therapeutic contexts aimed at mitigating thrombotic events.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to pathological thrombus formation, contributing to a variety of cardiovascular diseases. This compound, a chemically stable prostacyclin analog, serves as a valuable therapeutic agent due to its potent vasodilatory and anti-platelet properties.[1][2] This document will elucidate the intricate mechanisms by which this compound inhibits platelet aggregation, providing a technical resource for researchers and drug development professionals.

Mechanism of Action: The Prostacyclin Receptor (IP) Signaling Pathway

This compound's primary mechanism of action involves its binding to the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR) on the surface of platelets.[1] This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.

Receptor Binding and G-Protein Activation

As a prostacyclin analog, this compound mimics the action of endogenous PGI2 by binding to the IP receptor.[1] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs protein then dissociates into its α (Gαs) and βγ subunits.

Adenylyl Cyclase Activation and cAMP Production

The dissociated Gαs subunit activates adenylyl cyclase, a membrane-bound enzyme.[1] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1] this compound has been shown to concentration-dependently increase intracellular cAMP levels in platelets.[3][4]

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits then phosphorylate various intracellular proteins that regulate platelet function.[1]

Inhibition of Platelet Activation

PKA-mediated phosphorylation of target proteins leads to the inhibition of several key platelet activation processes:

-

Inhibition of Glycoprotein IIb/IIIa Receptor Activation: PKA phosphorylates proteins that ultimately prevent the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.[1]

-

Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): PKA phosphorylates VASP at Ser157, which is a key event in the inhibition of platelet activation.[3] Phosphorylated VASP is involved in the regulation of actin cytoskeletal dynamics and inhibits the activation of glycoprotein IIb/IIIa receptors.[1]

-

Modulation of Intracellular Calcium Levels: The cAMP-PKA pathway can also influence intracellular calcium (Ca2+) mobilization, a critical signal for platelet activation. This compound has been shown to antagonize the elevation of cytoplasmic Ca2+ in platelets.[4]

-

Inhibition of Granule Release: this compound concentration-dependently inhibits the release of dense granules (containing ATP) and α-granules (containing P-selectin) from activated platelets.[4][5]

The following diagram illustrates the signaling pathway of this compound in inhibiting platelet aggregation:

Quantitative Data on Anti-Platelet Aggregation Effects

The inhibitory effects of this compound on platelet aggregation have been quantified in numerous studies. The following tables summarize key data on its potency against various agonists and its impact on second messenger levels.

Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation

| Agonist | IC50 (nM) | Species | Assay Conditions | Reference |

| ADP (low dose) | 0.5 | Human | Platelet-Rich Plasma (PRP), with aspirin | [6] |

| Collagen (low dose) | 3.6 | Human | Platelet-Rich Plasma (PRP) | [6] |

| ADP | Not specified | Human | Platelet-Rich Plasma (PRP) | [7] |

| Collagen | Not specified | Human | Platelet-Rich Plasma (PRP) | [7] |

Table 2: Effect of this compound on Platelet Aggregation Induced by Various Agonists

| This compound Concentration | Agonist | Inhibition of Aggregation (%) | Species | Time Point | Reference |

| Inhaled 15 µg | ADP (2 µmol/L) | Significant Inhibition | Human | 30 min & 4 h | [8] |

| Inhaled 15 µg | ADP (6 µmol/L) | Significant Inhibition | Human | 30 min & 4 h | [8] |

| Inhaled 15 µg | Collagen (2.5 µg/mL) | Significant Inhibition | Human | 30 min | [8] |

| Inhaled 15 µg | Epinephrine (1.25 µmol/L) | Significant Inhibition | Human | 30 min & 4 h | [8] |

| Inhaled 15 µg | Epinephrine (5 µmol/L) | Significant Inhibition | Human | 30 min & 4 h | [8] |

| 5 nM | Hematin (5 µM) | Significant Inhibition | Human | In vitro | [9] |

Table 3: Effect of this compound on Intracellular cAMP Levels

| This compound Treatment | Baseline cAMP (nmol/L) | Post-treatment cAMP (nmol/L) | % Increase | Species | Time Point | Reference |

| Inhaled 15 µg | 27.3 ± 1.2 | 31.8 ± 1.2 | ~17% | Human | 30 min | [8] |

| Inhaled 15 µg | 27.3 ± 1.2 | 29.2 ± 1.3 | ~7% | Human | 4 h | [8] |

| [this compound-1] | - | - | ~25% | Rat | 30 min | [10] |

| [this compound-2] | - | - | ~56% | Rat | 30 min | [10] |

| [this compound-3] | - | - | ~107% | Rat | 30 min | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-platelet effects of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function.[11] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol:

-

Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[12] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

PRP and Platelet-Poor Plasma (PPP) Preparation:

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a stir bar to the cuvette containing PRP.

-

Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-20 minutes) at 37°C with constant stirring.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of platelet aggregation from the change in light transmission. Determine the IC50 value of this compound.

The following diagram outlines the general workflow for an LTA experiment:

Measurement of Intracellular cAMP Levels

Enzyme Immunoassay (EIA) is a common method to quantify intracellular cAMP.

Protocol:

-

Platelet Preparation: Prepare washed platelets from healthy volunteers.

-

Treatment: Pre-treat the washed platelets with different concentrations of this compound or vehicle control at 37°C for a specified time.

-

Stimulation: Stimulate the platelets with an agonist (e.g., thrombin) to induce a decrease in cAMP (in control samples).

-

Lysis and cAMP Measurement:

-

Data Analysis: Compare the cAMP levels in this compound-treated samples to control samples.

Flow Cytometry for P-selectin Expression

Flow cytometry is used to measure the expression of P-selectin on the platelet surface, an indicator of α-granule secretion and platelet activation.

Protocol:

-

Blood Collection and Preparation: Collect whole blood in sodium citrate.[15]

-

Treatment and Stimulation:

-

Incubate whole blood or PRP with this compound or vehicle control.

-

Stimulate with a platelet agonist.

-

-

Staining:

-

Add a fluorescently-labeled anti-CD62P (P-selectin) antibody and an antibody against a platelet-specific marker (e.g., anti-CD41/CD61).

-

Incubate in the dark at room temperature.

-

-

Fixation: Fix the samples with a suitable fixative (e.g., 0.5% methanol-free formaldehyde).[16]

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter and the platelet-specific marker.

-

Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.[17]

-

Conclusion

This compound is a potent anti-platelet agent that functions through the well-characterized IP receptor-cAMP-PKA signaling pathway. Its ability to inhibit multiple aspects of platelet activation, including aggregation, granule release, and intracellular calcium signaling, underscores its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-thrombotic properties of this compound and related compounds. Continued investigation into the nuanced aspects of its mechanism and clinical applications will be vital for optimizing its use in the management of cardiovascular and other related diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. ash.confex.com [ash.confex.com]

- 3. Low dose this compound effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of antiplatelet drugs in vitro: aspirin, this compound, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet sensitivity in vitro to the prostacyclin analogue this compound in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aerosolized this compound induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of acute intravenous this compound on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. plateletservices.com [plateletservices.com]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effects of acute intravenous this compound on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. angelfire.com [angelfire.com]

Iloprost in Preclinical Models: A Technical Guide to its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic and chemically stable analog of prostacyclin (PGI2), is a potent vasodilator with significant therapeutic applications, most notably in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its multifaceted pharmacological profile, which also includes anti-platelet, anti-inflammatory, and anti-proliferative properties, makes it a subject of extensive preclinical investigation.[3][4] This technical guide provides an in-depth overview of the pharmacology and pharmacokinetics of this compound as observed in key preclinical models, offering a valuable resource for researchers in the field of drug discovery and development.

Pharmacology of this compound

Mechanism of Action

This compound exerts its primary effects by mimicking the action of endogenous prostacyclin.[1] It binds to the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family located on the surface of vascular smooth muscle cells and platelets.[1][2] This binding initiates a signaling cascade that is central to its therapeutic effects.

The activation of the IP receptor by this compound stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

In vascular smooth muscle cells, PKA activation results in the phosphorylation and inactivation of myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, leading to vasodilation and a reduction in vascular resistance.[1] In platelets, elevated cAMP and subsequent PKA activation inhibit platelet aggregation and adhesion, contributing to its antithrombotic effects.[5]

Beyond its direct vasodilatory and anti-platelet actions, this compound has demonstrated anti-inflammatory properties and the ability to reverse vascular remodeling in chronic experimental pulmonary hypertension.[6][7]

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to the IP receptor is depicted below.

Pharmacodynamic Effects in Preclinical Models

The pharmacodynamic effects of this compound have been characterized in various preclinical models, primarily focusing on its therapeutic potential in pulmonary hypertension. A summary of these findings is presented in the table below.

| Preclinical Model | Key Pharmacodynamic Findings | Reference(s) |

| Monocrotaline-Induced PAH in Rats | - Reversal of right ventricular pressure and pulmonary vascular resistance. - Regression of right heart hypertrophy and pulmonary artery muscularization. - Suppression of matrix metalloproteinase-2 and -9 activities. | [6] |

| SU5416/Hypoxia-Induced PAH in Rats | - Improvement in right ventricular function and exercise capacity. - Reduction in right ventricular collagen deposition. | [8] |

| Isolated Perfused Rabbit Lungs | - Dose-dependent pulmonary vasodilation. | [5] |

| Pigs with Experimental Acute Lung Injury | - Significant decrease in pulmonary artery pressure. - Inhaled this compound improved gas exchange and decreased pulmonary shunt. | [9][10] |

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.[5] The primary route of metabolism is through β-oxidation of the carboxyl side chain, leading to the formation of inactive metabolites such as tetranor-iloprost.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in different preclinical models.

| Species | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference(s) |

| Rabbit | Inhalation (Aerosol) | 75 ng | 140 pg/mL | ~10 min | - | 76% | [5] |

| Rabbit | Inhalation (Aerosol) | 300 ng | 510 pg/mL | ~10 min | - | - | [5] |

| Rabbit | Inhalation (Aerosol) | 900 ng | 1163 pg/mL | ~10 min | - | 33% | [5] |

| Rabbit | Intravascular (Infusion) | - | - | - | ~3.5 h | - | [1] |

| Rat | Inhalation | - | Proportionate to exposure time | 60 min | - | - | [11] |

| Rat | IV Infusion | 0.3 µg/kg/min | - | - | - | - | [11] |

Note: Data for some parameters are not available in the cited literature.

Experimental Protocols in Preclinical Research

The evaluation of this compound in preclinical settings relies on well-established animal models of pulmonary hypertension and specific experimental procedures.

Commonly Used Preclinical Models of Pulmonary Hypertension

-

Monocrotaline (MCT)-Induced PAH in Rats: This is a widely used model due to its simplicity and reproducibility.[6][12] A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) induces endothelial damage in the pulmonary vasculature, leading to inflammation, vascular remodeling, and progressive PAH over several weeks.[6][13]

-

SU5416/Hypoxia-Induced PAH in Rats: This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[14] It involves a single subcutaneous injection of the VEGF receptor antagonist SU5416 (typically 20 mg/kg) followed by exposure to chronic hypoxia (e.g., 10% O2 for 3 weeks).[7][15]

Experimental Workflow Example: Evaluation of this compound in MCT-Induced PAH in Rats

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in the monocrotaline rat model of pulmonary hypertension.

Detailed Methodologies

-

This compound Administration:

-

Inhalation: For rodent models, this compound can be administered via nebulization in an inhalation chamber. Doses are often in the microgram per kilogram per day range (e.g., 6 µg/kg/day in rats).[16]

-

Intravenous (IV) Infusion: Continuous or bolus IV infusions can be administered, with doses typically in the nanogram or microgram per kilogram per minute or hour range. A fixed dose of 20 µg/kg has been used in rats.[17]

-

-

Blood Sample Collection and Processing:

-

Blood samples for pharmacokinetic analysis are typically collected at various time points post-administration.[18]

-

For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged promptly to separate the plasma.[19] The plasma is then stored, often at -80°C, until analysis.

-

-

Bioanalytical Method for this compound Quantification:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices like plasma.[8][20]

-

The method typically involves protein precipitation to extract the drug from the plasma, followed by chromatographic separation and mass spectrometric detection.[21][22]

-

Conclusion

This compound has a well-defined pharmacological profile, acting as a potent vasodilator and inhibitor of platelet aggregation through the prostacyclin signaling pathway. Preclinical studies in various animal models have consistently demonstrated its efficacy in mitigating the pathological features of pulmonary hypertension. The pharmacokinetic characteristics of this compound, particularly its rapid metabolism, necessitate specific dosing regimens. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapies for cardiovascular and pulmonary diseases.

References

- 1. Pharmacokinetics and metabolism of infused versus inhaled this compound in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 5. Comparison of pharmacokinetics and vasodilatory effect of nebulized and infused this compound in experimental pulmonary hypertension: rapid tolerance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS quantitation of plasma progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advancements in Pet Drugs and Pharmacokinetic Insights from FDA-Approved Products - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhaled this compound reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of acute intravenous this compound on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. idexxbioanalytics.com [idexxbioanalytics.com]

- 20. The safety and pharmacokinetics of rapid this compound aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Validation of a LC-MS/MS method to simultaneously quantify thiafentanil and naltrexone in plasma for pharmacokinetic studies in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Iloprost

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI₂) that has become a critical therapeutic agent for pulmonary arterial hypertension (PAH), peripheral arterial occlusive disease, and other vasospastic disorders.[1][2][3] Its potent vasodilatory and antiplatelet aggregation effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor).[2] This technical guide provides a comprehensive overview of the discovery, stereocontrolled chemical synthesis, and mechanism of action of this compound. It includes a detailed summary of its receptor binding profile, methodologies for key biochemical assays, and a review of its signaling pathway. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Discovery and Rationale for Development

Prostacyclin (PGI₂) is a potent endogenous vasodilator and inhibitor of platelet aggregation produced by endothelial cells.[2] However, its therapeutic utility is severely limited by its chemical instability, with a half-life of only 2-3 minutes under physiological conditions, as it rapidly hydrolyzes to the less active 6-keto-PGF1α.[4][5] This instability necessitated the development of stable synthetic analogs that could mimic the beneficial effects of PGI₂ with a longer duration of action.

This compound was developed by the pharmaceutical company Schering AG (now part of Bayer) as a second-generation, stable carbacyclin analog of prostacyclin.[6][7][8] It was designed to be more resistant to chemical degradation while retaining high affinity for the prostacyclin receptor.[1] The key structural modification in this compound is the replacement of the oxygen atom in the five-membered ring of prostacyclin with a methylene group, forming a carbocyclic ring. This change confers significantly greater chemical stability.[9] this compound is produced as a mixture of two diastereoisomers, with the 16S isomer being substantially more pharmacologically active than the 16R isomer.[3][10]

Chemical Synthesis of this compound

The total synthesis of this compound, particularly the more potent 16S diastereoisomer, is a complex process that requires precise stereochemical control. Several synthetic routes have been described, with a common strategy involving the convergent synthesis and coupling of key building blocks corresponding to the upper and lower side chains onto a core bicyclic structure.[6][10][11]

A noteworthy and fully stereocontrolled total synthesis of 16S-Iloprost was developed by G. J. Kramp, M. Kim, H.-J. Gais, and C. Vermeeren.[10][11][12] The key steps of this route are:

-

Enantioselective Deprotonation: The synthesis begins with an achiral bicyclic ketone, which undergoes an enantioselective deprotonation to establish the core stereochemistry.[11]

-

Alkenylcopper-Azoalkene Conjugate Addition: This step establishes the complete C13-C20 omega side chain through a stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, forming a hydrazone.[11][12]

-

Asymmetric Horner-Wadsworth-Emmons Olefination: The upper side chain is introduced via a diastereoselective olefination of the core ketone with a chiral phosphoryl acetate, securing the correct E-configuration of the C5-C6 double bond.[10][11]

-

Regio- and Stereoselective Allylic Alkylation: Final modifications are made through a highly selective alkylation of an allylic acetate with a cuprate to complete the carbon skeleton.[11][12]

This synthetic strategy allows for the precise, stereoselective synthesis of the 16S-Iloprost isomer, which had not been achieved in earlier, non-stereoselective syntheses.[11] The production of this compound is also described in detail in European Patents EP 11591 and EP 2234.[13]

Logical Workflow for Stereoselective Synthesis of 16S-Iloprost

Caption: Key stages in the stereocontrolled synthesis of 16S-Iloprost.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by mimicking the action of PGI₂.[2] Its primary mechanism involves binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[2][14]

Activation of the IP receptor by this compound triggers the following signaling cascade:

-

G Protein Activation: The agonist-bound IP receptor activates the stimulatory G protein, Gs.[15]

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][16]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

Downstream Effects:

-

In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, which is essential for muscle contraction. The result is smooth muscle relaxation, leading to vasodilation and a decrease in vascular resistance.[2]

-

In Platelets: PKA phosphorylates key regulatory proteins, such as vasodilator-stimulated phosphoprotein (VASP). This inhibits the activation of glycoprotein IIb/IIIa receptors, which are crucial for platelet aggregation, thereby reducing the risk of thrombosis.[2]

-

This compound also exhibits binding affinity for other prostanoid receptors, notably the EP1 receptor, which can mediate vasoconstriction.[3][17] However, its potent activation of the IP receptor and the subsequent cAMP-mediated pathway is the dominant mechanism responsible for its clinical effects of vasodilation and anti-platelet activity.[2][17]

This compound Signaling Pathway

Caption: this compound activates the IP receptor, leading to cAMP production and vasodilation.

Quantitative Data

This compound's pharmacological profile is defined by its binding affinity (Ki) and functional potency (EC50) at various prostanoid receptors.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) | Reference(s) |

| Human IP Receptor | 3.9 | cAMP Elevation | 0.37 | [17] |

| Human EP1 Receptor | 1.1 | Calcium Influx | 0.3 | [17] |

| Human EP2 Receptor | >1000 | - | - | [17] |

| Human EP3 Receptor | >1000 | - | - | [17] |

| Human EP4 Receptor | >1000 | - | - | [17] |

| Human DP1 Receptor | >1000 | - | - | [17] |

| Human FP Receptor | >1000 | - | - | [17] |

| Human TP Receptor | >1000 | - | - | [17] |

Data from studies on human prostanoid receptors expressed in cell lines.

Table 2: Summary of Clinical Trial Data for Inhaled this compound in PAH

| Study | Patient Population | Key Endpoint | Result | Reference(s) |

| German PPH Study Group | 19 patients with severe PAH | 6-Minute Walk Distance (6MWD) at 3 months | +148 m improvement (p=0.048) | [18][19] |

| AIR Study | 203 patients with PAH | Composite: ≥10% improvement in 6MWD & NYHA class | 16.8% of this compound patients responded vs. 4.9% of placebo patients (p=0.007) | [19][20] |

| STEP Study (Add-on to Bosentan) | 67 patients with PAH | 6-Minute Walk Distance (6MWD) at 12 weeks | +26 m median difference vs. placebo (p=0.051) | [19] |

| Chinese Multicenter Study | 48 patients with PH | 6-Minute Walk Distance (6MWD) at 24 weeks | +58 m improvement from baseline (p<0.001) | [21] |

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human prostacyclin (IP) receptor and other prostanoid receptors.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human prostanoid receptor of interest (e.g., IP, EP1, etc.).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) to each well.

-

Add increasing concentrations of unlabeled this compound (competitor) to the wells.

-

To determine non-specific binding, add a high concentration of a known non-radioactive ligand to a separate set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Analyze the resulting competition curve using non-linear regression (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay

Objective: To measure the functional potency (EC50) of this compound in activating the IP receptor, quantified by the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the target IP receptor (e.g., HEK293-IP) in appropriate media.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

-

Stimulate the cells with increasing concentrations of this compound for a fixed time (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by removing the media and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration for each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Workflow for a Radioligand Binding Assay

Caption: Standard workflow for a competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 5. atsjournals.org [atsjournals.org]

- 6. allfordrugs.com [allfordrugs.com]

- 7. How It Really Happened‐the Development of Inhaled this compound for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Bayer HealthCare Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 9. WO2019202345A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. allfordrugs.com [allfordrugs.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. atsjournals.org [atsjournals.org]